molecular formula C11H15N3O4S B3043882 1-(2-Methylsulfonyl-4-nitrophenyl)piperazine CAS No. 946157-09-1

1-(2-Methylsulfonyl-4-nitrophenyl)piperazine

Cat. No.: B3043882
CAS No.: 946157-09-1
M. Wt: 285.32 g/mol
InChI Key: AQMYFSROMSEUNO-UHFFFAOYSA-N
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Description

1-(2-Methylsulfonyl-4-nitrophenyl)piperazine (IUPAC: 1-[2-methyl-4-(methylsulfonyl)-6-nitrophenyl]piperazine) is a piperazine derivative featuring a phenyl ring substituted with a methylsulfonyl group at position 2 and a nitro group at position 4 (or 6, depending on numbering conventions) . The methylsulfonyl group is a strong electron-withdrawing substituent, while the nitro group further enhances the electron-deficient nature of the aromatic ring. This combination likely influences the compound’s physicochemical properties (e.g., solubility, logP) and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylsulfonyl-4-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-19(17,18)11-8-9(14(15)16)2-3-10(11)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMYFSROMSEUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101246567
Record name 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946157-09-1
Record name 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946157-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Methylsulfonyl-4-nitrophenyl)piperazine has been studied for its interactions with biological targets, particularly in the context of pain management and other therapeutic areas:

  • Antinociceptive Effects : Molecular docking studies have indicated that this compound may interact significantly with opioid receptor proteins, suggesting its potential use in developing analgesics.
  • Lead Compound for Drug Development : The compound's unique structure allows it to serve as a lead compound for designing new pharmaceuticals targeting various biological pathways, enhancing the development of novel drugs.

Case Study 1: Pain Management Research

A study investigating the antinociceptive properties of this compound utilized molecular docking techniques to demonstrate its binding affinity to opioid receptors. Results indicated that this compound could potentially modulate pain pathways effectively, making it a candidate for further clinical evaluation in pain management therapies.

Case Study 2: Pharmacological Profiling

Another study focused on the pharmacological profiling of related compounds revealed that structural modifications could enhance or alter biological activity. The unique combination of methylsulfonyl and nitrophenyl groups in this compound was found to confer specific reactivity patterns not seen in structurally similar compounds, highlighting its potential utility in drug design.

Comparative Analysis with Related Compounds

The following table summarizes notable compounds related to this compound, showcasing their structural features and unique attributes:

Compound NameStructural FeaturesUnique Attributes
1-[2-(Methylsulfonyl)-4-nitrophenyl]piperazineLacks additional piperazine moietySimilar structure but different reactivity
2-(Methylsulfonyl)-4-nitroanilinePrecursor in its synthesisDirectly related as a synthetic precursor
4-NitrophenylhomopiperazineLacks methylsulfonyl groupDifferent functional group leading to varied activity

This comparison illustrates how the unique combination of functional groups in this compound enhances its pharmacological potential.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Electronic and Pharmacokinetic Properties

The pharmacological behavior of arylpiperazines is highly dependent on substituents. Key comparisons include:

Table 1: Substituent Effects on Piperazine Derivatives
Compound Substituents Key Properties/Effects Reference
Target Compound 2-Methylsulfonyl, 4-Nitro High electron-withdrawing effects; potential reduced basicity of piperazine nitrogen
1-(4-Nitrophenyl)piperazine 4-Nitro Antibacterial activity (moderate); bulky substituents reduce efficacy
mCPP (1-(3-Chlorophenyl)piperazine) 3-Chloro 5-HT1B receptor selectivity; moderate affinity (Ki ~20–100 nM)
7c (1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine) 4-Nitrobenzenesulfonyl, benzhydryl Structural analog with enhanced lipophilicity; uncharacterized bioactivity
TFMPP (1-(3-Trifluoromethylphenyl)piperazine) 3-Trifluoromethyl 5-HT1B selectivity; used in neuropharmacological studies
Compound 18 () 2-Methoxyphenyl, phthalimido High 5-HT1A affinity (Ki = 0.6 nM); demonstrates substituent-driven receptor specificity

Key Observations :

  • Bulkier groups (e.g., benzhydryl in 7c) may enhance lipophilicity but reduce solubility or membrane permeability .
  • Position of substituents : The nitro group at position 4 in the target compound contrasts with 3-chloro in mCPP, leading to divergent receptor affinities .
Anticancer Potential
  • 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., 5a–g) exhibit cytotoxicity against liver (HEPG2 IC50: 1.2–5.6 µM), breast (MCF7 IC50: 2.1–6.3 µM), and colon cancer cell lines .
  • Target Compound: No direct cytotoxicity data are available.
Antibacterial Activity
  • 1-(Substituted phenyl)piperazines with carboxyl groups (e.g., 4e–4g) show moderate activity against S. aureus (MIC: 8–16 µg/mL). Bulky groups (e.g., nitro) reduce activity, highlighting steric limitations .
  • Target Compound : The methylsulfonyl group may enhance solubility but could hinder target engagement due to steric bulk.
Central Nervous System (CNS) Targets
  • 5-HT Receptor Modulation :

    • mCPP : Selective for 5-HT1B (Ki = 20 nM) .
    • Compound 18 () : 5-HT1A affinity (Ki = 0.6 nM) via phthalimido substitution .
    • Target Compound : The nitro group may favor interactions with serotonin receptors, but methylsulfonyl’s steric effects could reduce affinity compared to smaller substituents (e.g., methoxy).
  • Dopamine Receptor Binding :

    • 1-(2-Methoxyphenyl)piperazine derivatives exhibit dopamine D2 receptor affinity (e.g., Kd = 12 nM) .
    • Target Compound : The electron-deficient aromatic ring may reduce interactions with dopamine receptors compared to electron-rich analogs.

Biological Activity

1-(2-Methylsulfonyl-4-nitrophenyl)piperazine is a compound with significant biological activity, particularly in pharmacology. Its molecular formula is C12H17N3O4S, and it features a piperazine ring substituted with a methylsulfonyl group and a nitrophenyl moiety. This unique structure allows it to interact with various biological targets, making it of interest in medicinal chemistry and drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. It can inhibit enzyme activity by binding to active or allosteric sites, modulating signal transduction pathways and cellular responses. This mechanism suggests potential therapeutic applications in pain management and other areas.

Pharmacological Studies

Research has demonstrated that this compound exhibits antinociceptive effects , which have been investigated through molecular docking studies. These studies show significant interactions with opioid receptor proteins, indicating its potential effectiveness in pain management therapies .

Case Studies

  • Antinociceptive Activity : A study evaluated the antinociceptive effects of various compounds similar to this compound. Compounds tested at doses of 50 mg/kg showed significant increases in mechanical pain thresholds compared to controls, suggesting that these compounds may affect spinal mechanisms related to nociceptive transmission .
  • In Vivo Testing : In experiments involving severe combined immunodeficiency (SCID) mice, the maximum tolerated doses (MTDs) for related compounds were established, indicating that this compound could be evaluated for its antitumor activity based on its pharmacodynamics .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Attributes
This compoundPiperazine ring with methylsulfonyl groupPotential for pain management due to opioid receptor interaction
2-(Methylsulfonyl)-4-nitroanilinePrecursor in its synthesisDirectly related as a synthetic precursor
4-NitrophenylhomopiperazineLacks the methylsulfonyl groupDifferent functional group leading to varied activity

Applications in Research

This compound is utilized across various fields:

  • Chemistry : Serves as a building block for synthesizing more complex molecules.
  • Biology : Used in biochemical assays involving enzyme interactions and protein modifications.
  • Medicine : Ongoing research into its role as a precursor for drug development.
  • Industry : Employed in producing specialty chemicals with specific properties .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methylsulfonyl-4-nitrophenyl)piperazine?

Methodological Answer: The synthesis typically involves sequential functionalization of the aryl ring. A common strategy includes:

  • Nitro Group Introduction : Nitration of a pre-sulfonylated phenyl precursor under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C).
  • Piperazine Coupling : Nucleophilic substitution between 2-methylsulfonyl-4-nitrobenzene derivatives and piperazine in a polar aprotic solvent (e.g., DCM) with a base like N,N-diisopropylethylamine to deprotonate the amine and drive the reaction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity.

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the piperazine ring (δ ~2.5–3.5 ppm for N–CH₂ protons) and aryl substituents (nitro group: δ ~8.0–8.5 ppm; methylsulfonyl: δ ~3.0–3.3 ppm for CH₃) .
  • IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1300 cm⁻¹) and nitro N=O (~1520–1350 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₄N₃O₄S).
  • X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally related nitrophenylpiperazines .

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

  • Storage Conditions : Airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group or nitro reduction.
  • Light Sensitivity : Amber glass vials minimize photodegradation.
  • Moisture Control : Use desiccants (silica gel) in storage containers, as noted in safety protocols for nitrophenyl derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Methodological Answer:

  • Solvent Optimization : DCM or THF improves solubility of intermediates, while DMF may accelerate coupling but complicate purification.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution efficiency.
  • Temperature Control : Microwave-assisted synthesis (50–100°C, 30–60 min) reduces reaction time and improves yields in analogous fluorobenzylpiperazine syntheses .
  • Stoichiometry : A 1.2:1 molar ratio of aryl halide to piperazine minimizes side reactions.

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity?

Methodological Answer:

  • Orthogonal Assays : Cross-validate antimicrobial activity using both broth microdilution (CLSI guidelines) and disk diffusion methods.
  • Structural Analogs : Compare activity with derivatives lacking the methylsulfonyl or nitro groups to isolate functional group contributions. For example, replacing the nitro group with methoxy reduced antifungal efficacy in related piperazines .
  • Purity Verification : HPLC (C18 column, acetonitrile/water) ensures impurities (<1%) do not skew results.

Q. How do the electronic effects of the methylsulfonyl and nitro groups influence the compound’s reactivity?

Methodological Answer:

  • Electron-Withdrawing Effects : The nitro (–NO₂) and methylsulfonyl (–SO₂CH₃) groups deactivate the aryl ring, directing electrophilic substitution to the meta position.
  • Steric Hindrance : The bulky methylsulfonyl group slows nucleophilic attack at the adjacent carbon, necessitating higher temperatures for Suzuki-Miyaura couplings.
  • Redox Sensitivity : The nitro group can be reduced to an amine (–NH₂) under catalytic hydrogenation (H₂, Pd/C), altering biological activity .

Q. What in vitro assays are suitable for evaluating the enzyme inhibitory potential of this compound?

Methodological Answer:

  • Kinase Inhibition : Use ADP-Glo™ assays (Promega) to measure ATP consumption, with IC₅₀ values calculated via nonlinear regression.
  • Phosphodiesterase (PDE) Inhibition : Fluorescence-based assays (e.g., IMAP® TR-FRET) quantify cAMP/cGMP hydrolysis, following protocols validated for PDE inhibitors .
  • Dose-Response Curves : Test 10⁻⁶–10⁻³ M concentrations in triplicate, with positive controls (e.g., theophylline for PDE4).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methylsulfonyl-4-nitrophenyl)piperazine
Reactant of Route 2
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1-(2-Methylsulfonyl-4-nitrophenyl)piperazine

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